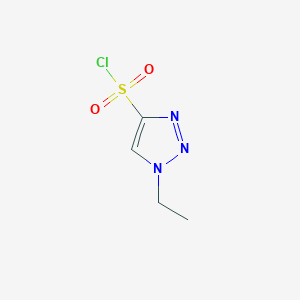
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H6ClN3O2S and a molecular weight of 195.63 g/mol . This compound is part of the triazole family, which is known for its broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-1H-1,2,3-triazole with chlorosulfonic acid under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product. Industrial production methods often involve the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form 1-ethyl-1H-1,2,3-triazole-4-sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s sulfonyl chloride group is particularly reactive, making it effective in modifying biological molecules .
Comparison with Similar Compounds
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other sulfonyl chlorides and triazole derivatives:
1H-1,2,4-Triazole-3-thiol: This compound also contains a triazole ring but has a thiol group instead of a sulfonyl chloride group.
1-Tosyl-1H-1,2,3-triazole: This compound has a tosyl group instead of an ethyl group and is used in organic synthesis as a protecting group for amines.
The uniqueness of this compound lies in its combination of the triazole ring and the highly reactive sulfonyl chloride group, which makes it versatile for various chemical modifications and applications .
Properties
IUPAC Name |
1-ethyltriazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-2-8-3-4(6-7-8)11(5,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVELZTNYGZTNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

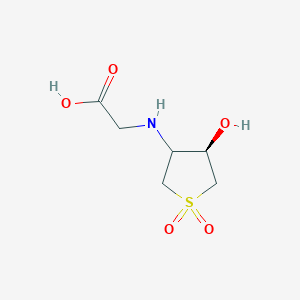
![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)


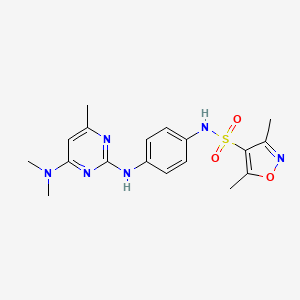
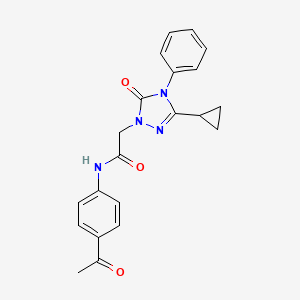

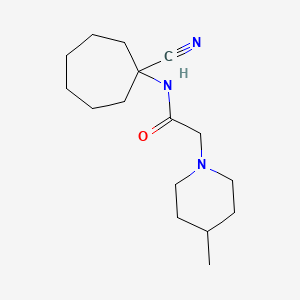
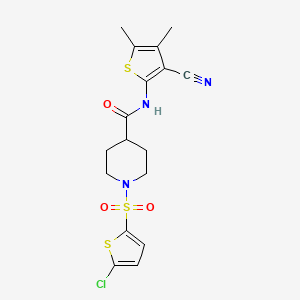

![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
